4-Chloro-2-(trifluoromethoxy)pyridine
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Overview
Description
4-Chloro-2-(trifluoromethoxy)pyridine is a chemical compound with the molecular formula C6H3ClF3NO. It is a pyridine derivative characterized by the presence of a chloro group at the 4-position and a trifluoromethoxy group at the 2-position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-(trifluoromethoxy)pyridine typically involves the introduction of the trifluoromethoxy group onto a pyridine ring. One common method is the reaction of 4-chloropyridine with trifluoromethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the substitution reaction .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow processes or the use of catalytic systems to enhance yield and reduce reaction times. Specific details on industrial methods are often proprietary and may vary between manufacturers .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-(trifluoromethoxy)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The pyridine ring can participate in oxidation and reduction reactions, although these are less common for this specific compound.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Coupling: Palladium catalysts and boron reagents are commonly used in Suzuki-Miyaura coupling reactions.
Major Products: The major products formed depend on the specific reactions and reagents used. For example, substitution with an amine would yield an aminopyridine derivative .
Scientific Research Applications
4-Chloro-2-(trifluoromethoxy)pyridine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-(trifluoromethoxy)pyridine depends on its specific application. In drug development, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The trifluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties .
Comparison with Similar Compounds
- 2-Chloro-4-(trifluoromethoxy)pyridine
- 4-(Trifluoromethyl)pyridine
- 2-Fluoro-4-(trifluoromethyl)pyridine
Uniqueness: 4-Chloro-2-(trifluoromethoxy)pyridine is unique due to the specific positioning of the chloro and trifluoromethoxy groups on the pyridine ring. This arrangement can significantly influence its reactivity and the types of reactions it can undergo, making it a versatile intermediate in organic synthesis .
Biological Activity
4-Chloro-2-(trifluoromethoxy)pyridine is a fluorinated pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agricultural science. This article reviews the compound's synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₆H₃ClF₃N
- Molecular Weight : 181.54 g/mol
- CAS Number : 131748-14-6
- Boiling Point : 137 °C
- Density : 1.417 g/cm³
- Solubility : Soluble in various organic solvents
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and other Gram-positive bacteria. The compound's mechanism of action appears to involve inhibition of bacterial fatty acid synthesis, which is crucial for cell viability and virulence .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by structural modifications. For instance, variations in the halogen substituents or the introduction of different functional groups can significantly alter its potency and selectivity against target pathogens. In a systematic SAR study, compounds with electron-withdrawing groups showed varied levels of antibacterial activity, indicating that the electronic nature of substituents plays a critical role in modulating efficacy .
Study on Antibacterial Efficacy
A recent investigation assessed the antibacterial efficacy of several trifluoromethylpyridine derivatives against Ralstonia solanacearum. The compound demonstrated a notable reduction in bacterial growth at concentrations as low as 50 mg/L, showcasing its potential as an agricultural biopesticide .
Concentration (mg/L) | Efficacy (%) |
---|---|
50 | 54 ± 0.8 |
100 | 57 ± 0.3 |
This study emphasizes the compound's applicability in managing plant diseases caused by bacterial pathogens.
Toxicological Assessment
Despite its promising biological activities, the compound is classified as toxic, necessitating careful handling and risk assessment during application. Toxicological studies have indicated potential risks associated with oral exposure and skin irritation, highlighting the importance of safety measures when utilizing this compound in both laboratory and field settings .
Properties
Molecular Formula |
C6H3ClF3NO |
---|---|
Molecular Weight |
197.54 g/mol |
IUPAC Name |
4-chloro-2-(trifluoromethoxy)pyridine |
InChI |
InChI=1S/C6H3ClF3NO/c7-4-1-2-11-5(3-4)12-6(8,9)10/h1-3H |
InChI Key |
KCDRJNVNUWZOTE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1Cl)OC(F)(F)F |
Origin of Product |
United States |
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